Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Synthetic chemistry Process optimization Cost efficiency

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate (CAS: 1414371-26-8) is a heterobifunctional building block consisting of an imidazo[1,2-a]pyridine core with a 2-ethyl ester group, and chlorine and iodine atoms at the C-8 and C-7 positions, respectively. The compound belongs to a class of 7,8-dihalogenated imidazopyridines whose reactivity toward palladium-catalyzed cross-coupling reactions has been systematically evaluated for use in medicinal chemistry.

Molecular Formula C10H8ClIN2O2
Molecular Weight 350.54 g/mol
Cat. No. B12275208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate
Molecular FormulaC10H8ClIN2O2
Molecular Weight350.54 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I
InChIInChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3
InChIKeyDDIJXSYVDVFGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate: A Dual-Halogenated Scaffold for Regioselective Medicinal Chemistry


Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate (CAS: 1414371-26-8) is a heterobifunctional building block consisting of an imidazo[1,2-a]pyridine core with a 2-ethyl ester group, and chlorine and iodine atoms at the C-8 and C-7 positions, respectively. The compound belongs to a class of 7,8-dihalogenated imidazopyridines whose reactivity toward palladium-catalyzed cross-coupling reactions has been systematically evaluated for use in medicinal chemistry [1]. With a molecular formula of C₁₀H₈ClIN₂O₂ and a molecular weight of 350.54 g/mol, it has a melting point of 249 °C and is commercially available in purities of ≥95%–98% from multiple vendors .

Why Generic Substitution Fails: Regioisomeric Reactivity Divergence in Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate


The 8-chloro-7-iodo substitution pattern is not interchangeable with its 7-chloro-8-iodo regioisomer (Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1331823-97-2). Systematic head-to-head studies demonstrate that the position of the iodine atom dictates the site of first cross-coupling, while the ester group at the 2-position further modulates reactivity at the adjacent C-8 chlorine. Attempts to substitute the chlorine atom in the 8-chloro-7-iodo series require microwave irradiation at 150 °C and extended reaction times (up to 22 h under thermal conditions), whereas the 7-chloro-8-iodo regioisomer presents distinct reactivity in Sonogashira, cyanation, and Buchwald-Hartwig reactions. Simple exchange with the 2-methyl or 2-phenyl analogs is also inadvisable, as the ester group specifically suppresses reactivity at C-8 in Sonogashira cross-coupling relative to the 2-phenyl analog [1].

Quantitative Differential Evidence for Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate Against Key Comparators


Synthesis Yield: Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate vs. Regioisomer

The target compound (1b) was synthesized via condensation of 2-amino-3-chloro-4-iodopyridine with ethyl bromopyruvate (Method B), achieving an isolated yield of 95% [1]. In contrast, the direct regioisomer Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e), synthesized from 2-amino-4-chloro-3-iodopyridine, was obtained in only 71% yield [1]. This 24-percentage-point yield advantage directly affects cost-of-goods for scale-up procurement.

Synthetic chemistry Process optimization Cost efficiency

Suzuki-Miyaura Coupling Efficiency: Uniform High Reactivity Across 2-Substituents

Under standard Suzuki-Miyaura conditions (4-fluorophenylboronic acid, PdCl₂(dppf), Na₂CO₃, THF/H₂O, 75 °C overnight), the target compound 1b and its 2-phenyl (1a) and 2-methyl (1c) analogs all underwent regioselective iodine substitution at C-7 with isolated yields in a narrow range of 87–90% [1]. For 1b specifically, the Suzuki product 3 was obtained in 90% yield, identical to 1a and comparable to 1c (89%) [1]. This demonstrates that the 2-ethoxycarbonyl group does not compromise Pd-catalyzed aryl introduction at the iodo position, unlike its documented effect on Sonogashira and cyanation at C-8.

Cross-coupling Parallel library synthesis Structure-activity relationship

Cyanation Reactivity: Ester Group Modestly Reduces C-7 Cyanation Yield vs. 2-Phenyl Analog

Cyanation of the target compound (1b) with CuCN (1.3 equiv.) in DMF at 200 °C for 15 min under microwave irradiation gave the 7-cyano product 10 in 63% isolated yield, compared to 72% for the 2-phenyl analog (1a → 9) under identical conditions [1]. The 9-percentage-point reduction is attributed to the electron-withdrawing ester group at C-2, which lowers the reactivity at the adjacent C-7 iodine position. This differential must be factored into synthetic planning when cyanation is the desired first-step transformation.

Cyanation Nitrile introduction Medicinal chemistry diversification

Sonogashira Coupling: C-7 Iodine Reactivity Advantage Over C-8 Position

Sonogashira cross-coupling occurs preferentially at the C-7 iodine of 8-chloro-7-iodo compounds. For the 2-phenyl analog 1a, the C-7 alkynylated product 5 was obtained in 71% yield, while the C-8 alkynylated product 7 (from the 7-chloro-8-iodo series) was obtained in only 60% yield [1]. Although the specific isolated yield of the Sonogashira product from 1b was not separately reported, the paper explicitly states that the 2-ester function lowers reactivity of the C-8 position toward Sonogashira coupling, and that C-7 is more reactive than C-8 across the series [1]. This establishes that the 8-chloro-7-iodo isomer is the preferred scaffold for selective alkyne introduction at C-7.

Sonogashira coupling Alkyne introduction Click chemistry precursors

Second-Step Chlorine Substitution: Microwave Protocol Enables Efficient 8-Chloro Displacement

After Suzuki coupling at C-7, the C-8 chlorine of the ester intermediate 3 could be substituted via a second Suzuki reaction using 4-tolylboronic acid. Under thermal conditions (DME/H₂O, 75 °C, sealed tube), this required 22 h and incremental boronic acid addition (up to 2.5 equiv.) to reach 53% yield. Microwave irradiation (150 °C, 15 min, dioxane/EtOH) dramatically improved the yield of the 7,8-diaryl product 17 to 95% [1]. This demonstrates that while C-8 chlorine substitution is more challenging than iodine substitution, a robust microwave protocol exists specifically for the ester-substituted scaffold.

Double coupling Sequential functionalization Microwave-assisted synthesis

Buchwald-Hartwig Amination: Ester Group Limits Base Selection and Yield

The ester functionality of 1b prevents the use of t-BuONa as base for Buchwald-Hartwig amination due to competing ester cleavage. Using cyclohexylamine with K₂CO₃ as base, the amination product 14 was obtained in only 40% yield from 1b, whereas the regioisomer 1e gave product 16 in 66% yield under analogous conditions [1]. This 26-percentage-point deficit represents a measurable limitation for C-7 amination on the ester scaffold.

Amination C-N coupling Medicinal chemistry

Optimal Application Scenarios for Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate Based on Differential Evidence


Sequential C7-Aryl/C8-Aryl Double Suzuki Library Synthesis with Microwave Infrastructure

This compound is the preferred scaffold for laboratories equipped with microwave synthesizers aiming to generate 7,8-diarylimidazo[1,2-a]pyridine-2-carboxylate libraries. The first Suzuki coupling at C-7 proceeds in 90% yield, and the second at C-8 reaches 95% under optimized microwave conditions (150 °C, 15 min)—a combined two-step efficiency unequaled by the 7-chloro-8-iodo regioisomer, for which comparable double-coupling data were not reported [1]. The ester handle can subsequently be hydrolyzed to the carboxylic acid for amide coupling or bioconjugation, providing a third diversification point.

Cost-Efficient Scale-Up for Core Scaffold Production

With a synthesis yield of 95%—24 percentage points higher than its 7-chloro-8-iodo regioisomer (71%)—this compound is the cost-effective choice for multi-gram to kilogram production of the 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate scaffold [1]. Procurement of the ethyl ester form also avoids an additional hydrolysis/esterification step if the final target requires the carboxylic acid or ester functionality, unlike the 2-methyl (1c) or 2-phenyl (1a) analogs which lack this handle.

C7-Selective Sonogashira or Suzuki Followed by C8-Cyanation in Medicinal Chemistry

The 8-chloro-7-iodo isomer enables selective C7 functionalization (Suzuki or Sonogashira) followed by C8 chlorine displacement. This regiochemical sequence is validated by the observation that C7 iodine substitution proceeds with total regioselectivity across Suzuki, Sonogashira, and cyanation reactions [1]. Researchers designing kinase inhibitor or GPCR modulator libraries that require a 7-aryl/alkynyl-8-cyano substitution pattern benefit from the predictable reactivity hierarchy of this scaffold.

Hydrolytic Prodrug or Conjugate Strategy via the Ethyl Ester Handle

The 2-ethoxycarbonyl group serves as a latent carboxylic acid, enabling late-stage hydrolysis to generate the free acid (8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 2818959-27-0) for amide bond formation, biotinylation, or fluorescent labeling. While the carboxylic acid analog is commercially available (98% purity) , procurement of the ethyl ester offers greater synthetic flexibility: the ester can be carried through cross-coupling steps as a protecting group and cleaved only when needed, avoiding potential solubility or purification issues associated with the zwitterionic free acid [1].

Quote Request

Request a Quote for Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.